![molecular formula C23H22F3N3O2S B2663718 N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 939888-85-4](/img/structure/B2663718.png)
N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It has a quinoline core, which is a bicyclic aromatic system with a benzene ring fused to a pyridine ring. Quinolines are common in many pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques would provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amine group (-NH2) could participate in acid-base reactions, and the carbonyl group (C=O) in the acetyl group could undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the amine and carbonyl groups would likely make this compound soluble in polar solvents .Applications De Recherche Scientifique
Crystal Structure and Molecular Analysis
N-(4-acetylphenyl)quinoline-3-carboxamide, a structurally related compound, underwent detailed structural analysis revealing its crystalline structure to be dominated by N–H•••O and C–H•••O hydrogen bond interactions. Molecular geometry optimizations were conducted using DFT methods, showing theoretical UV-Vis spectrum in good agreement with the experimental spectrum, indicating its potential for further research in material science or drug design due to the detailed understanding of its molecular structure and properties (Polo-Cuadrado et al., 2021).
Novel Heterocyclic Derivatives Synthesis
Research into thienoquinolines, a chemical family closely related to the query compound, has led to the synthesis of novel heterocyclic derivatives with potential applications in medicinal chemistry and drug development. These studies focus on the synthesis of compounds with varying functional groups, showcasing the versatility of thienoquinolines as a scaffold for developing new chemical entities with potential therapeutic applications (Awad et al., 1991).
Antimicrobial Activities
Some new pyrrolylthieno[2,3-b]-quinoline derivatives, compounds related to the query chemical, have been synthesized and screened for their antibacterial and antifungal activities. These studies are crucial for identifying new antimicrobial agents, especially in the face of growing antibiotic resistance. The synthesis of such derivatives and their antimicrobial screening highlight the potential of thienoquinoline derivatives in contributing to the development of new antimicrobials (Geies et al., 1998).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2S/c1-3-12-4-9-16-15(10-12)18(23(24,25)26)17-19(27)20(32-22(17)29-16)21(31)28-14-7-5-13(6-8-14)11(2)30/h5-8,12H,3-4,9-10,27H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAKVEMLQPQGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)C(=O)C)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
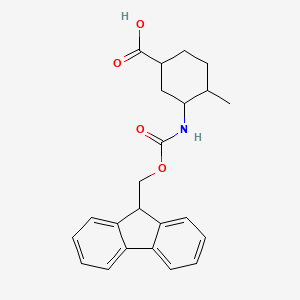

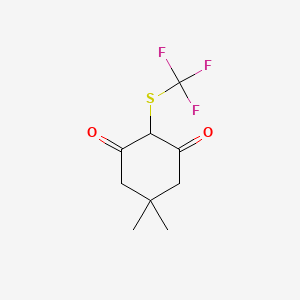
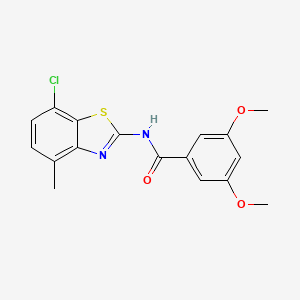
![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2663644.png)
![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2663645.png)

![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2663648.png)
![N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide](/img/structure/B2663649.png)
acetonitrile](/img/structure/B2663650.png)
![(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2663654.png)
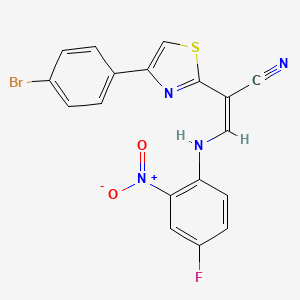
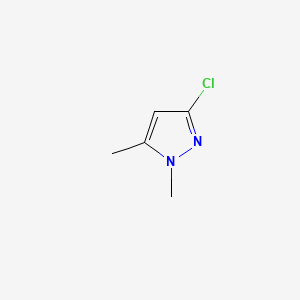
![Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2663658.png)
